molecular formula C7H3BrF4O B1403842 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene CAS No. 1417569-24-4

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene

Cat. No.: B1403842
CAS No.: 1417569-24-4
M. Wt: 259 g/mol
InChI Key: ZMEGBPRYVSYSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene (CAS 1417569-24-4) is a versatile multi-halogenated aromatic building block with the molecular formula C 7 H 3 BrF 4 O and a molecular weight of 259.00 g/mol . This compound is a crucial intermediate in advanced synthetic chemistry, particularly valued in medicinal chemistry for drug discovery programs. Its structure, featuring a bromine atom and a difluoromethoxy group on a difluorinated benzene ring, enhances binding affinity and metabolic stability in target molecules . The difluoromethoxy group (-OCF 2 H) is a notable bioisostere, acting as a hydrogen bond donor with a lipophilicity profile that can improve membrane permeability in lead compounds . Research Applications: • Medicinal Chemistry: Serves as a key precursor in the synthesis of pharmaceutical compounds. Research indicates its derivatives show potential in inhibiting enzymes like β-secretase (BACE1), a target in Alzheimer's disease research, and in modulating signaling pathways for anticancer activity . • Material Science: Used as an intermediate in the development of liquid crystals for display technologies and in organic semiconductors, where the fluorinated groups enhance electronic and performance characteristics . • Agrochemical Research: Employed in the synthesis of herbicides and insecticides, where its structure helps disrupt biological processes in pests . Synthesis & Quality: The compound is typically synthesized via regioselective bromination of 4-(difluoromethoxy)-2,3-difluoro-benzene using reagents like N-bromosuccinimide (NBS) under controlled conditions . For research applications, it is supplied with high purity, typically confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring reliability for sensitive experiments . ATTENTION: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEGBPRYVSYSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-(Difluoromethoxy)-2,3-difluoro-benzene

The most common synthetic approach to 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene involves the selective bromination of the precursor 4-(difluoromethoxy)-2,3-difluoro-benzene. This is typically achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS). The reaction is catalyzed by Lewis acids like iron (Fe) or aluminum bromide (AlBr3) to facilitate electrophilic aromatic substitution.

  • Solvents: Inert solvents such as dichloromethane (CH2Cl2), carbon tetrachloride (CCl4), or chloroform (CHCl3) are preferred to maintain reaction control and prevent side reactions.
  • Temperature: Low temperatures (0–5°C) are maintained to control the reaction rate and minimize over-bromination or poly-substitution.
  • Catalysts: Iron powder or aluminum bromide enhance the electrophilicity of bromine, aiding selective substitution at the desired position.

This method yields the brominated product with high regioselectivity due to the directing effects of the difluoromethoxy and fluorine substituents on the benzene ring.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2-) substituent is generally introduced prior to bromination via nucleophilic substitution reactions. This can involve:

  • Reaction of phenol derivatives with difluorocarbene precursors or difluoromethoxy reagents under controlled conditions.
  • Dehydrohalogenation steps to generate the difluoromethoxy substituent on the aromatic ring.

This step is critical to ensure the correct substitution pattern before bromination.

Industrial Production Techniques

In industrial settings, the synthesis of this compound is optimized for scalability and reproducibility:

  • Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, pressure, and reagent feed rates, leading to consistent product quality and higher yields.
  • Automated Process Controls: Use of automated systems to maintain optimal catalyst concentrations and reaction times reduces batch-to-batch variability.
  • Purification: Post-reaction purification often involves distillation (boiling point ~145–150°C, density ~1.7 g/mL) or preparative high-performance liquid chromatography (HPLC) using C18 columns to achieve purity >95% as confirmed by GC-MS and NMR spectroscopy.

Analytical Monitoring and Purity Optimization

To ensure the quality of the product, several analytical techniques are employed:

Technique Purpose Details
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and confirmation of substitution pattern Purity typically >95% by area
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of substituents 19F NMR signals at δ –110 to –120 ppm (aromatic F), δ –60 to –80 ppm (–OCF2)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Molecular weight confirmation Expected molecular weight: 281.9 g/mol
X-ray Crystallography Definitive structural confirmation (less common) Requires synchrotron sources due to heavy bromine atom

Reaction Parameters Summary Table

Parameter Typical Conditions Notes
Brominating Agent Bromine or N-bromosuccinimide (NBS) NBS preferred for milder, more controlled bromination
Catalyst Iron powder or Aluminum bromide (AlBr3) Enhances electrophilic substitution
Solvent Dichloromethane, Carbon tetrachloride, Chloroform Inert solvents to prevent side reactions
Temperature 0–5°C Low temperature to control reaction rate and selectivity
Reaction Time Several hours (varies with scale and conditions) Optimized to maximize yield and minimize by-products
Purification Distillation or Preparative HPLC Ensures high purity (>95%)

Research Findings and Optimization Strategies

  • Selectivity: The presence of fluorine atoms at positions 2 and 3 and the difluoromethoxy group at position 4 directs the bromination to position 1 due to electronic effects, favoring regioselective substitution.
  • Yield Improvement: Use of NBS over elemental bromine can improve selectivity and reduce side reactions.
  • Scalability: Continuous flow synthesis has been demonstrated to improve reproducibility and safety, particularly when handling bromine reagents.
  • Purity Control: Combining chromatographic purification with spectroscopic monitoring ensures that the final product meets stringent purity requirements for use in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogenated structure enhances binding affinity and metabolic stability, making it valuable for drug design.

  • Targeting Specific Enzymes : The compound has shown potential in inhibiting β-secretase (BACE1), an enzyme linked to Alzheimer’s disease. This inhibition could help reduce the production of amyloid-beta peptides associated with the disease .
  • Anticancer Properties : Research indicates that derivatives of this compound may modulate signaling pathways involved in cancer cell proliferation and apoptosis, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Certain derivatives exhibit effectiveness against various bacterial strains, indicating possible applications in developing new antimicrobial therapies .

Material Science

The compound is utilized in developing advanced materials due to its unique electronic and optical properties.

  • Liquid Crystals : It serves as an intermediate in synthesizing liquid crystals, which are essential for display technologies. The incorporation of fluorinated groups is known to enhance the performance characteristics of these materials .
  • Organic Semiconductors : The compound's properties make it suitable for use in organic semiconductor applications, potentially leading to advancements in electronic devices .

Agricultural Chemistry

In agricultural applications, this compound is employed in synthesizing agrochemicals.

  • Herbicides and Insecticides : Its ability to disrupt essential biological processes in pests contributes to its efficacy as a herbicide and insecticide. This application is crucial for developing sustainable agricultural practices .

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives could inhibit cancer cell growth by interfering with specific signaling pathways .
  • Fluorinated Drug Development : Research indicates that incorporating fluorinated groups improves pharmacokinetic properties of drugs derived from this compound, enhancing efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through covalent or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related bromofluoroaromatics:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reactivity/Applications
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene 1-Br, 4-OCF₂, 2-F, 3-F 261.0* High electronegativity, polar OCF₂ group Cross-coupling reactions
1-Bromo-4-ethoxy-2,3-difluorobenzene 1-Br, 4-OCH₂CH₃, 2-F, 3-F 237.0 Lower polarity vs. OCF₂; bp ~145–146°C Intermediate in organic synthesis
1-Bromo-2,4-difluorobenzene 1-Br, 2-F, 4-F 192.99 bp 145–146°C; density 1.708 g/mL Precursor for liquid crystals
2-Bromo-5-chloro-1,3-difluorobenzene 1-F, 2-Br, 3-F, 5-Cl 227.4 Mixed halogen effects; mp 63–65°C Agrochemical intermediates
1-Bromo-4-(difluoromethoxy)benzene 1-Br, 4-OCF₂ 225.0 Less fluorinated; higher reactivity Pd-catalyzed arylations

*Calculated based on molecular formula C₇H₃BrF₄O.

Key Observations:
  • Electronic Effects : The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing, enhancing the electrophilicity of the bromine atom compared to ethoxy (-OCH₂CH₃) or simple fluorine substituents. This increases reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

Physical Properties

  • Boiling/Melting Points : The difluoromethoxy group and additional fluorines increase molecular weight and polarity, likely elevating boiling points compared to analogs like 1-bromo-2,4-difluorobenzene (bp 145–146°C) .
  • Solubility: Higher fluorine content reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Biological Activity

Overview

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is an organic compound with the molecular formula C7_7H3_3BrF4_4O. This compound features a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. Its unique structure imparts specific biological activities that are being explored in various fields, particularly in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily influenced by its halogenated structure. The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity to biological targets. This characteristic makes it a valuable intermediate in the synthesis of various therapeutic agents.

  • Pharmaceutical Applications : The compound is utilized in the development of drugs targeting specific enzymes or receptors. For instance, it has been noted for its potential in inhibiting β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease .
  • Agrochemical Applications : In agricultural chemistry, this compound serves as an effective herbicide and insecticide. Its ability to disrupt essential biological processes in pests contributes to its efficacy .

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : Research indicates potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : Derivatives of this compound are being investigated for their antimicrobial properties, showing effectiveness against various bacterial strains .
  • Fluorinated Drug Development : The incorporation of fluorinated groups has been associated with improved pharmacokinetic properties, leading to enhanced drug efficacy and reduced toxicity .

Data Table: Biological Activities and Applications

Activity Description References
AnticancerModulation of signaling pathways; potential for targeting cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibition of β-secretase (BACE1) involved in Alzheimer's disease
Herbicide/InsecticideDisruption of essential biological processes in pests
Drug DevelopmentImproved metabolic stability and bioavailability due to fluorination

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, bromination of a fluorinated benzene precursor using NBS\text{NBS} (N-bromosuccinimide) under controlled conditions (e.g., CH2Cl2\text{CH}_2\text{Cl}_2, 0–5°C) can introduce the bromine substituent . The difluoromethoxy group is often introduced via nucleophilic substitution using ClCF2O\text{ClCF}_2\text{O} precursors and dehydrohalogenation . Purity optimization requires distillation (bp ~145–150°C, density ~1.7 g/mL) or preparative HPLC with C18 columns. Monitor purity via GC-MS (>95% by area) or 19F^{19}\text{F} NMR to confirm substitution patterns .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} NMR is limited due to fluorine coupling, but 19F^{19}\text{F} NMR resolves signals for -OCF2_2 and aromatic fluorine groups (δ –60 to –80 ppm for OCF2_2, δ –110 to –120 ppm for aromatic F) .
  • MS : High-resolution ESI-MS confirms molecular weight (expected C7H3BrF4O\text{C}_7\text{H}_3\text{BrF}_4\text{O}, MW 281.9 g/mol) .
  • X-ray Crystallography : Challenged by heavy bromine atoms but feasible with synchrotron sources for unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethoxy group influence the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : The -OCF2_2 group deactivates the aromatic ring, reducing electron density at the para-bromine position. This slows oxidative addition in Suzuki-Miyaura couplings but stabilizes intermediates. Use Pd(PPh3_3)4_4 with high ligand ratios (1:4 Pd:ligand) and polar aprotic solvents (DMF, 100°C) to enhance catalytic turnover . Compare kinetics with non-fluorinated analogs via UV-Vis\text{UV-Vis} or 31P^{31}\text{P} NMR to track Pd intermediate formation .

Q. How can conflicting reports on reaction yields using different palladium catalysts be systematically addressed?

  • Methodological Answer : Contradictions often arise from ligand-electron effects and solvent polarity. Design a matrix experiment varying:
  • Catalysts : Pd(OAc)2_2, PdCl2_2(dppf).
  • Ligands : SPhos (electron-rich) vs. XPhos (bulky).
  • Solvents : Toluene (non-polar) vs. DMSO (polar).
    Analyze yield trends via DOE (Design of Experiments) and characterize byproducts via LC-MS. For example, PdCl2_2(dppf) in toluene may suppress β-hydride elimination in Heck reactions .

Q. What experimental strategies assess the environmental persistence and toxicity of this compound, based on fluorinated LCM analogs?

  • Methodological Answer :
  • Metabolic Profiling : Incubate with liver microsomes (human, rat) at 37°C, and identify metabolites via LC-HRMS. Key pathways include dealkylation (loss of OCF2_2) and hydroxylation (m/z +16) .
  • Toxicity Prediction : Use ECOSAR and TEST software to predict aquatic toxicity (LC50_{50}) and mutagenicity. Compare with in vitro assays (e.g., Ames test) .
  • Environmental Monitoring : Deploy SPE (solid-phase extraction) followed by GC-ECD to detect ppb-level residues in water samples .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .
  • Storage : Store in amber glass under argon at –20°C to prevent bromine displacement or hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene
Reactant of Route 2
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1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene

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